molecular formula C37H66O7 B1235258 4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

Cat. No. B1235258
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-XRLPKKPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one is a natural product found in Annona mucosa, Annona cherimola, and other organisms with data available.

Scientific Research Applications

Antioxidant Properties

  • Novel Antioxidant Agents : A study by Manfredini et al. (2000) explored molecular combinations of antioxidants, particularly focusing on the pharmacophore of alpha-tocopherol and ascorbic acid. The compounds demonstrated potent antioxidant effects, surpassing the effectiveness of natural alpha-tocopherol or ascorbic acid when used individually or in combination. This research presents a new approach to potential therapeutic agents for events involving free radical damage (Manfredini et al., 2000).

Synthesis and Chemical Properties

  • Asymmetric Synthesis of Polyketide Spiroketals : Meilert et al. (2004) discussed the synthesis of complex spiroketals, highlighting their significant stereo- and enantioselectivity. These compounds have potential applications in cytotoxicity against cancer cell lines (Meilert et al., 2004).
  • Influence of Carbohydrate Moiety : Frank and Hofmann (2000) studied the role of carbohydrate moieties in chromophore formation during Maillard reactions. This research is significant for understanding the chemical processes in food science (Frank & Hofmann, 2000).

Medicinal Applications

  • Anti-Digoxin Agent : Deutsch et al. (2006) synthesized a compound similar to the structure of cardiac steroids, which showed potential as an anti-digoxin agent with a novel mechanism of action. This compound inhibited digoxin-induced alterations in heart muscle contraction and arrhythmias (Deutsch et al., 2006).

Analytical Applications

  • Analytical Internal Standards : Llovera et al. (2005) discussed the development of an ester library through the polymer-assisted reaction of 4-(hydroxymethyl)furan-2(5H)-one (4HM2F) with carboxylic acids. This research contributes to the field of analytical chemistry, particularly in the quantification of substances like patulin in apple juice (Llovera et al., 2005).

properties

Product Name

4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28?,30?,31?,32-,33-,34-,35?,36?/m1/s1

InChI Key

MBABCNBNDNGODA-XRLPKKPGSA-N

Isomeric SMILES

CCCCCCCCCCC([C@H]1CCC(O1)C2CC[C@@H](O2)[C@@H](CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

synonyms

asimicin
bullatacin
rolliniastatin-1
rolliniastatin-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
Reactant of Route 2
4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
Reactant of Route 3
4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
Reactant of Route 4
4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

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